N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound is a pyrazole-derived sulfonamide featuring a 2-chloro-6-fluorophenyl substituent, a propionyl group, and a methanesulfonamide moiety. The molecule’s design combines halogenated aromatic rings (chloro and fluoro groups) with sulfonamide functionality, which are common in bioactive molecules due to their ability to modulate solubility, bioavailability, and target binding .
The synthesis likely involves multi-step reactions, including cyclization of pyrazole precursors and sulfonylation.
Properties
IUPAC Name |
N-[3-[3-(2-chloro-6-fluorophenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c1-3-18(25)24-17(19-14(20)8-5-9-15(19)21)11-16(22-24)12-6-4-7-13(10-12)23-28(2,26)27/h4-10,17,23H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPSUYWAXHFRJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to explore the biological activity of this specific compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : Pyrazole ring with various substituents.
- Substituents :
- 2-chloro-6-fluorophenyl group.
- Propionyl group.
- Methanesulfonamide moiety.
This unique combination contributes to its pharmacological profile.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit potent anticancer effects. In vitro studies have shown that compounds similar to this compound can inhibit cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 0.08 | |
| Compound B | A549 (Lung Cancer) | 0.07 |
These findings suggest that the compound may act similarly in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Pyrazole derivatives are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
The low IC50 values indicate strong inhibition potential, making it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound's structure suggests potential effectiveness against various pathogens.
| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| E. coli | Bacterial | 10 | |
| S. aureus | Bacterial | 5 |
These results demonstrate the compound's potential as an antimicrobial agent.
Case Studies
A notable study conducted by Tewari et al. (2014) synthesized a series of pyrazole derivatives and evaluated their biological activity. Among these, certain compounds exhibited significant anti-inflammatory and anticancer properties, suggesting a promising therapeutic application for this compound .
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Synthetic Challenges : The dihydro-pyrazole core requires precise control over cyclization conditions to avoid byproducts (e.g., over-oxidation to pyrazoles) .
- Conformational Stability : Bond angle data from (e.g., C4—N1—N2—C2 torsion angles) suggests restricted rotation in the pyrazole ring, which may stabilize interactions with hydrophobic binding pockets .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(5-(2-chloro-6-fluorophenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can purity be optimized?
- The compound can be synthesized via a multi-step route involving condensation of substituted phenylhydrazines with β-ketoesters, followed by cyclization and sulfonamide functionalization. Key intermediates should be purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>98%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis . Propionyl chloride is often used for acylation, requiring anhydrous conditions and inert gas purging to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the dihydropyrazole and aromatic regions .
- X-ray crystallography : Single-crystal analysis (e.g., monoclinic P21/c space group, a = 6.5449 Å, b = 26.1030 Å, c = 14.3818 Å) confirms stereochemistry and intramolecular hydrogen bonding between sulfonamide and pyrazole moieties .
- HRMS : Use electrospray ionization (ESI+) to verify molecular ion peaks and isotopic patterns consistent with Cl/F substituents .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of this compound?
- Core modifications : Replace the 2-chloro-6-fluorophenyl group with other halogenated aryl rings (e.g., 2,6-dichloro or 2-bromo-6-fluoro) to assess electronic effects on target binding .
- Sulfonamide substitution : Compare methylsulfonamide with bulkier groups (e.g., trifluoromethylsulfonyl) to probe steric hindrance in enzymatic assays .
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases or GPCRs). IC50 values should be validated via dose-response curves with triplicate replicates .
Q. What strategies address low aqueous solubility during in vivo testing?
- Co-solvent systems : Use PEG-400/water (70:30 v/v) or cyclodextrin-based formulations to enhance solubility while monitoring stability via dynamic light scattering (DLS) .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the propionyl or sulfonamide positions to improve bioavailability, followed by enzymatic cleavage studies in plasma .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins, focusing on hydrogen bonds between the sulfonamide and catalytic residues .
- ADMET prediction : Apply tools like SwissADME to estimate logP (target <3), permeability (Caco-2 model), and cytochrome P450 interactions. Adjust substituents to reduce predicted hERG channel liability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Metabolite identification : Perform LC-MS/MS on plasma/tissue samples to detect active or inhibitory metabolites. Compare with in vitro microsomal stability assays (human/rat liver microsomes) .
- Dose recalibration : Adjust dosing regimens based on pharmacokinetic parameters (AUC, Cmax) derived from non-compartmental analysis (NCA) using WinNonlin .
Methodological Considerations
- Data validation : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian 09, B3LYP/6-31G*) to ensure geometric accuracy .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests for multi-group bioactivity comparisons, ensuring power analysis (α=0.05, β=0.2) to determine sample size .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
